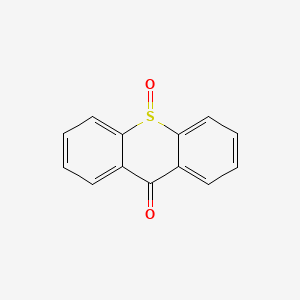
Thioxanthone 10-oxide
Übersicht
Beschreibung
Thioxanthone 10-oxide is a useful research compound. Its molecular formula is C13H8O2S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thioxanthone 10-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thioxanthone 10-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photopolymerization
Synthesis and Application in Polymerization
Thioxanthone 10,10-dioxide and its derivatives are used in polymerization processes. Their structure is characterized by a virtually planar ring system and standard bond lengths and angles (Brock & Bott, 1995).
Photoinitiators in Photopolymerization
Novel amphipathic polymeric photointiators based on thioxanthone (TX) are synthesized for efficient photoinitiation of acrylate monomers and acrylamide in aqueous solution, showing enhanced efficiency over low-molecular-weight analogues (Jiang, Luo, & Yin, 2009).
Amphipathic Hyperbranched Photoinitiators
Amphipathic hyperbranched polymeric thioxanthone photoinitiators have been developed, showing similar UV–vis absorption spectra to TX derivatives and efficient photopolymerization of various monomers in aqueous solutions (Wen, Jiang, Liu, & Yin, 2009).
Thioxanthone-based Photoinitiating Systems
Thioxanthone derivatives are important in the photochemical induction of polymerization processes, particularly in photopolymerization modes (Dadashi-Silab, Aydogan, & Yagcı, 2015).
Photocatalysts for Photopolymerization
Thioxanthone-based compounds act as photocatalysts in photopolymerization, showing high photoinitiating efficiency and versatility in photopolymerization processes (Hola, Pilch, & Ortyl, 2020).
Photocatalysis and Photoinitiator Properties
Photoinitiator for Radical Polymerizations
Thioxanthone-ethylcarbazole, a novel visible light-absorbing photoinitiator, demonstrates effective initiation of radical polymerizations, highlighting its significant role in photopolymerization (Tunç & Yagcı, 2011).
Versatile Photoinitiators for Photopolymerizations
Novel thioxanthone derivatives are efficient photoinitiators for various photopolymerizations under visible light, offering potential for photocuring applications (Xingyu, Jin, Malval, Wan, & Pu, 2017).
Biochemical and Pharmaceutical Applications
Anticancer and Radiotherapy Agents
Polymeric thioxanthones have emerged as potential anticancer and radiotherapy agents, demonstrating water-solubility, radiosensitizer effect, and anticancer activity (Yılmaz, Guler, Barlas, Timur, & Yagcı, 2016).
Antibacterial Activity Against MRSA
Thioxanthone derivatives show antibacterial activity and synergy with antibiotics like oxacillin against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in antimicrobial therapy (Bessa, Palmeira, Gomes, Vasconcelos, Sousa, Pinto, & Martins da Costa, 2015).
P-glycoprotein and Tumor Cell Growth Inhibitors
Aminated thioxanthone derivatives have shown dual activity as antitumor agents and P-glycoprotein inhibitors, suggesting their use in treating resistant cancers (Palmeira, Vasconcelos, Paiva, Fernandes, Pinto, & Sousa, 2012).
Other Applications
Photoacid Generation for Polymerization
Thioxanthone derivatives have been studied for their ability to generate photoacid, useful in initiating cationic polymerization of cyclohexene oxide (Shah, Allen, Salleh, Corrales, Egde, Catalina, Bosch, & Green, 1997).
Solvatochromic Dyes for Water Content Detection
Thioxanthone-based fluorescent probes are effective for detecting low-level water content in organic solvents, demonstrating their utility in chemical analysis (Ding, Zhang, Li, & Su, 2013).
Eigenschaften
IUPAC Name |
10-oxothioxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2S/c14-13-9-5-1-3-7-11(9)16(15)12-8-4-2-6-10(12)13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZOVIIHKKPUOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90312321 | |
| Record name | 10lambda~4~-Thioxanthene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thioxanthone 10-oxide | |
CAS RN |
7605-15-4 | |
| Record name | Thioxanthone 10-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10lambda~4~-Thioxanthene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



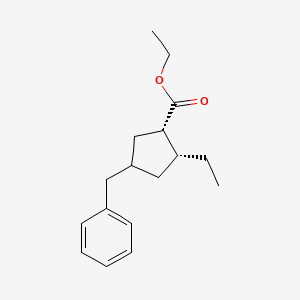
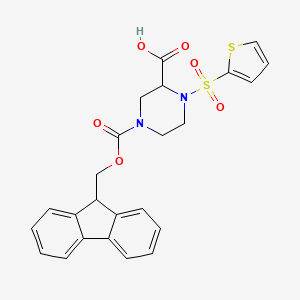

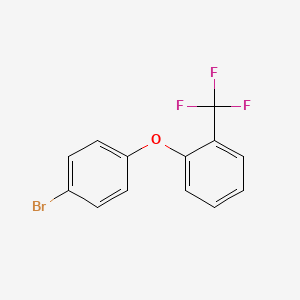
![N-methyl-N-[2-(methylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B8251861.png)
![[(13S,17S)-3-hydroxy-2,4-diiodo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B8251868.png)
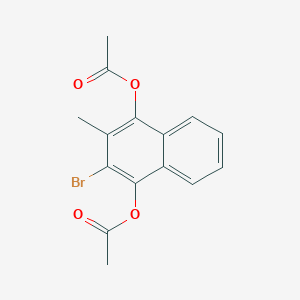
![Tert-butyl 6-fluoro-3-(2-methoxy-2-oxoacetyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene-10-carboxylate](/img/structure/B8251878.png)
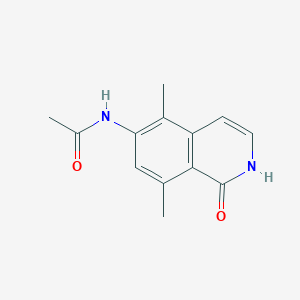
![2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide](/img/structure/B8251897.png)
![1-[[4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B8251902.png)
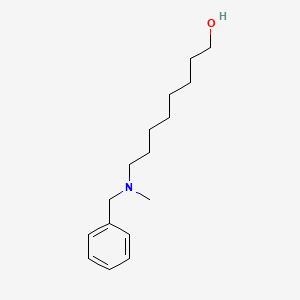
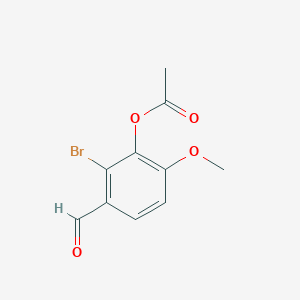
![4-bromo-2-(2H-tetrazol-5-yl)-thieno[2,3-c]pyridine](/img/structure/B8251917.png)